Dibromochloromethane-13C

Übersicht

Beschreibung

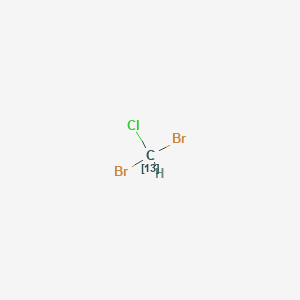

Dibromochloromethane-13C (Chlorodibromomethane-13C, Br₂¹³CHCl) is a carbon-13 isotopically labeled trihalomethane. It is synthesized with 99 atom % ¹³C isotopic purity and 97% chemical purity (CP), making it a critical standard in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) studies . Its molecular weight is approximately 209.3 g/mol, calculated based on isotopic substitution (¹³C replaces natural carbon in the CH group). This compound is primarily used as an internal reference material for environmental monitoring, disinfection byproduct analysis, and metabolic tracer research due to its stability and distinct spectral signatures .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibromochloromethane-13C can be synthesized through the halogenation of methane-13C. The process involves the reaction of methane-13C with bromine and chlorine under controlled conditions to produce this compound. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity of the compound. The product is then purified through distillation and other separation techniques to obtain this compound with high isotopic purity .

Analyse Chemischer Reaktionen

Metabolic Pathways

In vivo studies using ¹³C-labeled dibromochloromethane reveal two primary metabolic routes:

Oxidative Metabolism

-

Cytochrome P-450 (CYP2E1) Pathway : CYP2E1 oxidizes dibromochloromethane to trihalomethanol intermediates, which decompose into reactive dihalocarbonyl species (analogous to phosgene). These intermediates covalently bind to cellular nucleophiles or react with glutathione (GSH) to form oxidized glutathione (GSSG) and carbon monoxide (CO).

Conjugation via Glutathione S-Transferase (GST)

-

GSTT1-1 catalyzes the conjugation of dibromochloromethane with glutathione, forming excretable mercapturic acids. Individuals with GSTT1-1 null genotypes exhibit reduced detoxification capacity, increasing susceptibility to toxicity .

Environmental Degradation

Dibromochloromethane-13C undergoes hydrolysis and photolysis in aquatic systems:

-

Hydrolysis :

-

Photolysis : UV light cleaves C-Br bonds, yielding bromine radicals and chlorinated intermediates .

Thermal Decomposition

At elevated temperatures (>200°C), dibromochloromethane decomposes into hazardous byproducts:

| Decomposition Product | Hazard | Source |

|---|---|---|

| Hydrogen bromide (HBr) | Corrosive, respiratory irritant | |

| Phosgene analogs (COCl₂) | Highly toxic, carcinogenic |

Toxicokinetics in Humans

Dermal absorption of this compound significantly exceeds oral uptake:

| Exposure Route | (Blood) | Systemic Dose (ng/kg) | |

|---|---|---|---|

| Dermal | 39–170 ng/L | 1–2 hours | 155 |

| Oral | 0.4–4.1 ng/L | 5–30 minutes | 146 |

Post-exposure urine mutagenicity assays confirmed genotoxic potential .

Reactivity with Nucleophiles

Dibromochloromethane reacts with nucleophiles (e.g., amines, thiols) in substitution reactions, forming alkylated adducts. This reactivity underpins its mutagenicity and carcinogenicity .

Industrial and Research Uses

-

Solvent : Historically used in mineral separation due to high density (2.5 g/cm³) .

-

Reagent : Precursor for synthesizing dichlorocarbene intermediates in organic chemistry .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Internal Standard in Mass Spectrometry and NMR

DBCM-13C is commonly employed as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its isotopic labeling enhances the accuracy of quantification and identification of compounds in complex mixtures. By comparing the signals of the target analyte with those of DBCM-13C, researchers can achieve more reliable results in various analytical applications.

Trace Analysis of Halogenated Compounds

In analytical chemistry, DBCM-13C is utilized for tracing halogenated compounds in environmental samples. Its presence allows scientists to determine the concentration and distribution of these compounds, which is crucial for assessing environmental contamination and understanding the fate of pollutants.

Environmental Studies

Fate and Transport Studies

DBCM-13C plays a significant role in environmental studies, particularly in tracing the fate and transport of halogenated organic compounds. Researchers use this compound to investigate how these substances move through different environmental compartments, such as soil and water, and their potential impacts on ecosystems.

Biodegradation Research

The compound is also valuable in biodegradation studies, where it helps track the metabolic pathways of halogenated compounds in microbial communities. By using DBCM-13C as a tracer, scientists can elucidate the mechanisms by which microorganisms degrade these pollutants, providing insights into bioremediation strategies.

Biological Research

Metabolic Studies

In biological research, DBCM-13C is used to study metabolic processes involving halogenated compounds. By incorporating DBCM-13C into biological systems, researchers can monitor its incorporation and transformation within organisms. This application is particularly important for understanding how such compounds affect cellular metabolism and toxicity .

Pharmacokinetics Research

A notable application of DBCM-13C involves pharmacokinetics studies in humans. Research has demonstrated that exposure to DBCM-13C can be assessed through various routes, including oral ingestion and dermal absorption. These studies help determine how quickly the compound is absorbed into the bloodstream and its subsequent distribution within the body . For instance, a study found that blood concentrations peaked rapidly after exposure, illustrating the compound's kinetics in human subjects .

Case Study 1: Human Exposure Assessment

A study investigated the pharmacokinetics of DBCM-13C by exposing human volunteers to the compound through both oral ingestion and dermal contact. Blood samples were collected over time to analyze concentration levels using solid-phase microextraction coupled with high-resolution gas chromatography-mass spectrometry (GC-MS). The results indicated significant differences in absorption rates between the two exposure methods, highlighting the importance of considering dermal exposure in risk assessments for halogenated compounds .

Case Study 2: Environmental Impact Research

In another study focusing on environmental impact, researchers utilized DBCM-13C to trace its behavior in aquatic ecosystems affected by industrial discharges. The study aimed to understand how these discharges influenced local water quality and biota. By monitoring concentrations over time, scientists could assess the effectiveness of remediation efforts aimed at reducing halogenated compound levels in contaminated waterways .

Wirkmechanismus

The mechanism of action of dibromochloromethane-13C involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the modification of proteins, nucleic acids, and other biomolecules, affecting cellular functions and processes .

Vergleich Mit ähnlichen Verbindungen

Dibromochloromethane-13C belongs to the family of ¹³C-labeled halogenated methanes and ethanes. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparison of ¹³C-Labeled Halogenated Compounds

Key Comparative Insights

Structural Differences :

- This compound contains two bromine atoms and one chlorine , whereas Dichloromethane-13C has two chlorines . This structural variation impacts polarity, boiling points, and reactivity. Brominated compounds like this compound generally exhibit higher molecular weights and lower volatility compared to chlorinated analogs .

Isotopic and Chemical Purity :

- This compound has the highest reported chemical purity (97% CP) among the listed compounds, which is critical for minimizing interference in trace-level analytical applications .

Applications :

- This compound is specialized for analytical standardization , while Dichloromethane-13C serves as a solvent in synthetic chemistry due to its lower molecular weight and volatility .

- Brominated ethanes (e.g., 1,2-Dibromoethane-¹³C₂) are used in metabolic studies to track carbon pathways, leveraging their stability in biological systems .

Safety Profiles :

- Brominated compounds like this compound pose higher toxicity risks compared to chlorinated analogs. Evidence from Dichloromethane-13C’s safety data sheet (SDS) highlights stringent handling protocols, including fume hood use and PPE, which are extrapolatable to brominated derivatives .

Research Findings

- A 2012 study demonstrated the utility of ¹³C-labeled halogenated methanes in elucidating reaction mechanisms via ¹³C-NMR, with isotopic labeling providing unambiguous tracking of carbon atoms in complex mixtures .

- This compound’s role in environmental analysis is underscored by its detection in water treatment byproducts, where its isotopic signature differentiates it from naturally occurring analogs .

Notes

Biologische Aktivität

Dibromochloromethane-13C (DBCM-13C) is a halogenated organic compound that has garnered attention due to its biological activity and potential health risks. This article provides a comprehensive overview of its biological effects, mechanisms of toxicity, and relevant case studies.

Dibromochloromethane is a colorless to yellow liquid with a sweetish odor. It is primarily formed as a byproduct during the chlorination of drinking water, particularly when chlorine reacts with organic matter. DBCM-13C is structurally similar to other halogenated compounds, such as bromoform and bromodichloromethane, which are known for their toxicological profiles.

Mechanism of Toxicity

The toxicity of dibromochloromethane is primarily attributed to its metabolic activation in the liver. The compound is oxidized by the cytochrome P-450 mixed-function oxidase system, leading to the formation of reactive metabolites. These metabolites can interact with cellular nucleophiles, resulting in covalent adducts that disrupt normal cellular functions. Key pathways include:

- Oxidation : DBCM is metabolized through cytochrome P-450 enzymes, leading to the formation of trihalomethanols.

- Glutathione Conjugation : Reactive metabolites can react with glutathione, leading to oxidative stress and cellular damage.

- Carcinogenic Potential : Studies indicate that DBCM can induce liver tumors in rodent models, suggesting a potential carcinogenic risk to humans .

Carcinogenicity Studies

Research has demonstrated that dibromochloromethane exhibits carcinogenic properties in animal models. The National Toxicology Program (NTP) conducted a two-year study where F344/N rats and B6C3F1 mice were administered varying doses of DBCM. Key findings included:

- Increased Incidence of Liver Tumors : High-dose male mice showed significant increases in hepatocellular carcinomas, while female mice exhibited some evidence of carcinogenicity .

- Histopathological Changes : At doses as low as 40 mg/kg/day, both sexes of rats showed liver vacuolar changes and nephropathy .

Mutagenicity

DBCM has been assessed for mutagenic potential using the Ames test. Results indicated that DBCM produced reverse mutations in Salmonella typhimurium under specific testing conditions, although results varied based on the method employed .

Case Studies

- Occupational Exposure : A study involving workers exposed to chlorinated drinking water highlighted elevated levels of DBCM in blood samples, correlating with reported health issues such as liver dysfunction .

- Dermal Absorption Studies : Research indicated significant dermal absorption of DBCM during bathing activities, contributing to systemic exposure levels higher than those from oral ingestion . This underscores the importance of considering dermal routes in risk assessments.

Summary Table of Key Findings

| Study Type | Organism | Dose (mg/kg/day) | Key Findings |

|---|---|---|---|

| Carcinogenicity | Male Mice | 100 | Increased incidence of hepatocellular tumors |

| Female Mice | 100 | Some evidence of carcinogenicity | |

| Histopathology | Rats | 40 | Liver vacuolar changes and nephropathy |

| Mutagenicity | Salmonella | N/A | Positive for reverse mutations under certain conditions |

| Dermal Absorption | Human Volunteers | 36 µg/L | Significant contribution to systemic exposure |

Q & A

Q. How is Dibromochloromethane-13C synthesized, and what analytical techniques confirm isotopic purity?

Basic

Synthesis typically involves bromination and chlorination of methane-13C precursors under controlled conditions. Isotopic purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy to verify 13C incorporation and gas chromatography-mass spectrometry (GC-MS) to assess chemical and isotopic homogeneity. High-resolution mass spectrometry (HRMS) further quantifies isotopic enrichment (>99% 13C) .

Q. What are the best practices for detecting this compound in environmental samples?

Basic

Use isotope-dilution GC-MS with a labeled internal standard (e.g., this compound itself) to minimize matrix interference. Solid-phase microextraction (SPME) is recommended for trace-level detection in water samples. Quantify using calibration curves corrected for isotopic effects .

Q. How can researchers design experiments using this compound as a tracer in environmental fate studies?

Advanced

Incorporate controlled variables such as pH, temperature, and microbial activity to track degradation pathways. Use stable isotope probing (SIP) to trace 13C incorporation into microbial biomass or metabolites. Ensure baseline measurements of unlabeled analogs to distinguish biotic/abiotic processes .

Q. How can contradictions in degradation rates of this compound across studies be resolved?

Advanced

Evaluate experimental conditions (e.g., redox potential, light exposure) that influence degradation kinetics. Replicate studies using standardized OECD guidelines for hydrolysis and photolysis. Apply kinetic modeling (e.g., pseudo-first-order) to harmonize data, accounting for matrix effects .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Basic

Use fume hoods and nitrile gloves to prevent inhalation/dermal contact. Store in amber glass vials at 4°C under inert gas to avoid photodegradation. Emergency procedures include immediate skin washing with water and medical consultation for persistent symptoms .

Q. What advanced modeling approaches integrate isotopic data from this compound into environmental risk assessments?

Advanced

Use fugacity-based models to simulate partitioning between air, water, and soil. Incorporate 13C-specific degradation rates into quantitative structure-activity relationship (QSAR) models. Validate predictions with field data from isotope-enabled monitoring campaigns .

Q. What are common sources of isotopic impurity in this compound, and how can they be mitigated?

Basic

Impurities arise from incomplete 13C precursor conversion or cross-contamination during synthesis. Mitigate via fractional distillation and purity checks using isotope ratio mass spectrometry (IRMS). Optimize reaction conditions (e.g., catalyst selection) to minimize byproducts .

Q. How can extraction methods for this compound from complex matrices be optimized?

Advanced

Compare liquid-liquid extraction (LLE) vs. headspace SPME for recovery efficiency in lipid-rich matrices. Use deuterated surrogates to correct for losses during extraction. Optimize solvent polarity (e.g., hexane vs. dichloromethane) based on matrix composition .

Q. How should isotopic data for this compound be presented in publications to ensure clarity?

Basic

Include tables comparing δ13C values against certified standards. Use color-coded chromatograms to distinguish labeled vs. unlabeled peaks. Avoid overcrowding figures with chemical structures; prioritize key isotopic signatures in schematics .

Q. What methodological considerations are essential for longitudinal studies on this compound’s environmental persistence?

Advanced

Design multi-compartment mesocosms to simulate real-world conditions. Monitor isotopic fractionation over time via compound-specific isotope analysis (CSIA). Include abiotic controls (e.g., sterilized soil/water) to isolate microbial contributions .

Eigenschaften

IUPAC Name |

dibromo(chloro)(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2Cl/c2-1(3)4/h1H/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATVIKZLVQHOMN-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](Cl)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472851 | |

| Record name | Chlorodibromomethane13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93951-99-6 | |

| Record name | Chlorodibromomethane13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROMOCHLOROMETHANE-13C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.